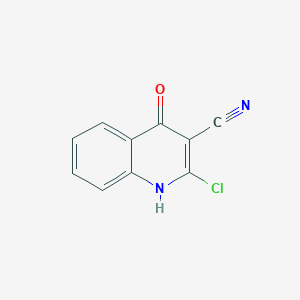

2-Chloro-4-hydroxyquinoline-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-10-7(5-12)9(14)6-3-1-2-4-8(6)13-10/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZYQEHBNUYCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Hydroxyquinoline 3 Carbonitrile

Strategies for the Construction of the Quinoline (B57606) Ring System

The quinoline scaffold is a privileged structure in chemistry, and numerous methods have been developed for its synthesis. benthamdirect.com These classical and modern techniques provide the foundational framework upon which the target molecule is built.

The Friedländer synthesis is a well-established and direct method for creating quinoline derivatives. jk-sci.com The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.org This process can be catalyzed by either acids or bases. jk-sci.comorganicreactions.org

The general mechanism can proceed in two ways: either through an initial aldol (B89426) addition followed by cyclization and dehydration, or by the formation of a Schiff base which then undergoes an intramolecular aldol reaction and subsequent elimination. wikipedia.org A significant advantage of this reaction is its operational simplicity and the ready availability of starting materials. jk-sci.com A particularly relevant variant for synthesizing the precursor to the target molecule involves reacting a 2-aminobenzaldehyde (B1207257) with malononitrile (B47326). This approach directly installs the required carbonitrile group at the C3 position of the quinoline ring. organic-chemistry.org

Table 1: Catalysts and Conditions for the Friedländer Reaction

| Catalyst Type | Examples | Conditions | Reference |

|---|---|---|---|

| Acid Catalysts | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine, Lewis acids | Typically reflux in solvents like ethanol (B145695) or methanol | jk-sci.comwikipedia.org |

| Base Catalysts | Sodium hydroxide (B78521), Pyridine | Often used in condensation reactions | jk-sci.com |

| Catalyst-Free | Water | Heating at 70˚C promotes the reaction | organic-chemistry.org |

| Solid-State | Nafion (a solid acid catalyst) | Microwave irradiation | jk-sci.com |

The Conrad-Limpach synthesis is a key method for producing 4-hydroxyquinolines. wikipedia.org The reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The process is typically conducted at high temperatures, which favors an initial attack of the aniline (B41778) on the keto group of the β-ketoester, leading to a Schiff base that subsequently undergoes thermal cyclization to form the 4-hydroxyquinoline (B1666331) product. wikipedia.orgscribd.com The product exists in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the keto form often predominating. wikipedia.org

Because the cyclization step requires breaking the aromaticity of the aniline ring to form a high-energy intermediate, solvents with very high boiling points are traditionally employed. nih.gov A related but distinct pathway is the Knorr quinoline synthesis, which occurs under different conditions (often higher temperatures around 140°C) where the aniline attacks the ester group first, ultimately leading to the formation of a 2-hydroxyquinoline. wikipedia.org

Table 2: Solvents for the Conrad-Limpach Thermal Cyclization

| Solvent | Boiling Point (°C) | Notes | Reference |

|---|---|---|---|

| 1,2,4-Trichlorobenzene | 213 | Inexpensive alternative for large-scale synthesis | nih.gov |

| 2-Nitrotoluene | 222 | Useful alternative solvent | nih.gov |

| 2,6-di-tert-butylphenol | 253 | High-boiling, user-friendly solvent | nih.gov |

Modern synthetic chemistry has introduced oxidative annulation as a powerful tool for quinoline synthesis. mdpi.com These methods often involve the formation of new C-C and C-N bonds through the direct functionalization of C-H bonds. nih.gov Strategies include the coupling of aromatic amines with various partners like alcohols, olefins, or alkynes. mdpi.com These reactions can be promoted by transition metals or performed under metal-free conditions. For instance, CuCl₂ has been used to catalyze the oxidative cyclization of 2-styrylanilines to form quinolines. acs.org In other protocols, iodine is used as an oxidant in metal-free systems. mdpi.com Single-atom catalysts of iron, cobalt, nickel, and copper have also demonstrated high efficiency in the oxidative cyclization of anilines and acetophenones to generate quinolines. researchgate.net

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex heterocyclic structures like quinolines. nih.gov A variety of metals, including rhodium, palladium, ruthenium, and cobalt, have been employed to catalyze the cyclization reactions that form the quinoline core. mdpi.comnih.gov

A notable strategy involves the C-H activation and cyclization of anilines with alkynes. For example, a Co(III)-catalyzed process has been developed where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a C1 building block for the quinoline product. acs.orgsci-hub.st Palladium-catalyzed oxidative annulation of anilines with allyl alcohols also provides an effective, redox-neutral pathway to quinoline derivatives without the need for additional acids or bases. mdpi.com

Table 3: Examples of Metal-Catalyzed Quinoline Synthesis

| Metal Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Cobalt(III) | Anilines, Alkynes | C-H Activation/Cyclization | acs.orgsci-hub.st |

| Rhodium | Substituted Imidazoles, Alkynes | Oxidative Annulation | researchgate.net |

| Palladium | Anilines, Allyl Alcohols | Oxidative Annulation | mdpi.com |

| Copper | Saturated Ketones, Anthranils | Aza-Michael Addition/Annulation | mdpi.com |

| Ruthenium | o-Aminobenzyl alcohols, Ketones | Acceptorless Dehydrogenative Cyclization | organic-chemistry.org |

In response to the economic and environmental concerns associated with some transition metals, a variety of metal-free synthetic protocols for quinolines have been developed. benthamdirect.commdpi.com These methods provide efficient and more sustainable alternatives. One such strategy involves the functionalization of C(sp³)–H bonds and a tandem cyclization of 2-styrylanilines, using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govacs.org This approach avoids the use of transition metals and demonstrates good functional group tolerance. nih.gov Modifications to classical methods, such as using microwave irradiation or ionic liquids as media, have also been shown to improve reaction efficiency and yield for reactions like the Skraup synthesis without the need for metal catalysts. mdpi.comresearchgate.net

Installation and Manipulation of the 2-Chloro Substituent

The synthesis of 2-chloro-4-hydroxyquinoline-3-carbonitrile from a pre-formed quinoline ring or via a direct cyclization-chlorination reaction is a critical step. A highly effective and common method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve both cyclization and chlorination in a single process. chemijournal.com

Starting from a substituted acetanilide, treatment with the POCl₃/DMF reagent leads directly to the formation of a 2-chloro-3-formylquinoline. chemijournal.comnih.gov This intermediate is pivotal for obtaining the final product. The 2-chloro-3-formylquinoline can then be converted to the desired 3-carbonitrile derivative through several methods. One reported pathway involves treating the aldehyde with aqueous ammonia (B1221849) in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) to yield the 2-chloroquinoline-3-carbonitrile (B1354263). rsc.org An alternative route is the condensation of the 2-chloro-3-formylquinoline with hydroxylamine (B1172632) hydrochloride, followed by treatment with thionyl chloride, which also affords the 3-carbonitrile group. nih.gov

Another major pathway involves the direct chlorination of a 4-hydroxy-2(1H)-quinolone precursor, which is the tautomeric form of a 4-hydroxyquinoline. wikipedia.orgresearchgate.net The lactam (cyclic amide) at the 2-position can be converted to a chloro group using standard chlorinating agents like POCl₃ or thionyl chloride (SOCl₂). google.commdpi.com A solvent-free procedure for the large-scale chlorination of 2,4-dihydroxyquinoline using an equimolar amount of POCl₃ has been reported, highlighting the efficiency of this transformation. mdpi.com

Regioselective Halogenation Techniques

The introduction of a chlorine atom at the C-2 position of the quinoline ring is a critical step that can be achieved with high regioselectivity. A prominent method for this transformation is the Vilsmeier-Haack reaction. niscpr.res.inchemijournal.com This reaction typically utilizes N-arylacetamides as starting materials, which undergo cyclization in the presence of a Vilsmeier reagent (a combination of phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF)). niscpr.res.inresearchgate.netchemijournal.com

The process involves an electrophilic attack on the activated benzene (B151609) ring of the acetanilide, leading to the formation of a dichlorinated intermediate that cyclizes and subsequently eliminates water to form the quinoline ring. A key outcome of this reaction is the simultaneous and regioselective introduction of a chlorine atom at the 2-position and a formyl group at the 3-position. niscpr.res.inchemijournal.com While this method directly yields a 2-chloro-3-formylquinoline, this intermediate is a direct precursor to the desired 3-carbonitrile derivative. rsc.org

Another powerful regioselective halogenation technique involves the treatment of a pre-existing quinolinone scaffold with a chlorinating agent. For instance, a 4-hydroxyquinolin-2(1H)-one derivative can be reacted with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield a 2,4-dichloroquinoline. mdpi.com This reaction proceeds by converting the hydroxyl and amide carbonyl groups into chloro substituents. The distinct reactivity of the C2 and C4 positions allows for subsequent selective manipulation.

| Starting Material | Reagents | Product | Key Feature |

| Acetanilide Derivatives | POCl3, DMF | 2-Chloro-3-formylquinolines | Regioselective cyclization and formylation. niscpr.res.inchemijournal.com |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl3, PCl5 | 2,4-Dichloro-8-methylquinoline | Chlorination of both hydroxyl and carbonyl groups. mdpi.com |

Nucleophilic Displacement Strategies for Chloro Introduction

The introduction of the chlorine atom at the 2-position can also be viewed as a nucleophilic displacement reaction where the oxygen of a carbonyl group in a quinolin-2-one precursor is substituted. When 4-hydroxyquinolin-2(1H)-one is heated with phosphorus oxychloride, the amide oxygen is converted into a better leaving group, which is subsequently displaced by a chloride ion to afford the 2-chloro derivative. mdpi.com

This strategy is foundational in quinoline chemistry, as quinolin-2-ones (or their tautomeric 2-hydroxyquinolines) are readily prepared via several cyclization methods. The transformation to the 2-chloro derivative activates this position for further chemical modifications. The presence of other substituents on the ring influences the reactivity, but the conversion of the C2-oxo group to a C2-chloro group is a general and effective strategy. researchgate.net

| Precursor | Reagent | Transformation | Significance |

| 4-Hydroxyquinolin-2(1H)-one | POCl3 | C2-carbonyl to C2-chloro | Activates the C2 position for further reactions. mdpi.com |

Introduction of the 4-Hydroxy Group

The 4-hydroxy group is a defining feature of the target molecule and can be incorporated either during the ring formation or by modification of a quinoline intermediate.

Several classic named reactions in organic chemistry provide access to the 4-hydroxyquinoline core structure, often referred to as a 4-quinolone due to keto-enol tautomerism. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization. mdpi.com A variation of this approach, suitable for synthesizing the target compound, would involve reacting an aniline with an ethyl cyanoacetate (B8463686) derivative.

A more direct example is the intramolecular cyclization of ethyl 2-cyano-3-(arylamino)but-2-enoate derivatives. These precursors, synthesized from the reaction of anilines with appropriate β-keto cyanoesters, can be cyclized under reflux conditions in a high-boiling solvent like nitrobenzene (B124822) to afford substituted 4-hydroxyquinoline-3-carbonitriles in high yields. bohrium.com This method constructs the desired heterocyclic system with both the 4-hydroxy and 3-carbonitrile groups installed simultaneously.

| Reaction Type | Precursors | Conditions | Product Feature |

| Gould-Jacobs Variation | Aniline, Ethyl Cyanoacetate derivative | Condensation followed by thermal cyclization | Forms the 4-hydroxyquinoline ring. mdpi.com |

| Intramolecular Cyclization | Ethyl 2-cyano-3-(arylamino)but-2-enoate | Reflux in high-boiling solvent (e.g., nitrobenzene) | Directly yields 4-hydroxyquinoline-3-carbonitrile (B1351834) scaffold. bohrium.com |

While direct C-H hydroxylation of quinoline at the C4 position is possible using photochemical methods, a more common and controlled strategy for this specific target involves the hydrolysis of a precursor. mdpi.com The most prevalent method is the selective hydrolysis of a 4-chloro substituent from a 2,4-dichloro-3-carbonitrile intermediate.

The chlorine atom at the C4 position of the quinoline ring is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. researchgate.netnih.govnih.gov This differential reactivity allows for the selective replacement of the C4-chloro group with a hydroxyl group by treatment with a hydroxide source under controlled conditions, leaving the C2-chloro group intact. This regioselective hydrolysis is a key step in pathways that begin with the dichlorination of a quinolinone precursor. mdpi.com

Integration of the 3-Carbonitrile Functionality

The carbonitrile group at the C-3 position can be introduced either as part of the initial ring-forming reaction or by the chemical modification of a 3-substituted quinoline.

As mentioned in the context of cyclization (2.3.1), the 3-carbonitrile group can be incorporated from the outset. Condensation of an aniline with a molecule such as ethyl cyanoacetate or malononitrile in the presence of other reagents can lead to cyclization precursors that already contain the cyano group. bohrium.com Multicomponent reactions, such as the Gewald reaction, although typically used for thiophene (B33073) synthesis, share principles of condensing a ketone/aldehyde with an active methylene (B1212753) nitrile, showcasing the utility of nitrile-containing building blocks in heterocyclic synthesis. rsc.orgwikipedia.org

Alternatively, a widely used method is the conversion of a 3-formylquinoline into a 3-carbonitrile. The 2-chloro-3-formylquinoline generated from the Vilsmeier-Haack reaction is an ideal substrate for this transformation. niscpr.res.inrsc.org The conversion can be achieved through a two-step process involving condensation of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration using a reagent like thionyl chloride to yield the nitrile. rsc.org Another reported one-step method involves treating the 2-chloro-3-formylquinoline with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate to directly afford the 2-chloroquinoline-3-carbonitrile. rsc.org

| Method | Precursor | Reagents | Key Transformation |

| Oxime Formation & Dehydration | 2-Chloro-3-formylquinoline | 1. Hydroxylamine hydrochloride2. Thionyl chloride in DMF | -CHO → -CH=NOH → -C≡N rsc.org |

| Oxidative Ammonolysis | 2-Chloro-3-formylquinoline | Ceric ammonium nitrate, aq. NH3 | -CHO → -C≡N rsc.org |

One-Pot Multicomponent Reactions Incorporating Nitriles

One-pot multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex molecular architectures from simple starting materials in a single step, minimizing waste and improving operational efficiency. While direct MCRs for the title compound are less common, related structures are effectively built using this approach, showcasing the utility of quinoline aldehydes as key building blocks. For instance, a one-pot, four-component reaction has been developed for the synthesis of 6-phenyl-4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net This reaction utilizes 2-chloroquinoline-3-carbaldehyde (B1585622) as a foundational reactant, demonstrating how a multicomponent strategy can be employed to construct complex heterocyclic systems that incorporate a cyano group attached to a quinoline framework. researchgate.net

| Reaction Type | Reactants | Key Features | Product Type |

| Four-Component Reaction | 2-Chloroquinoline-3-carbaldehyde, Substituted Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate | One-pot synthesis, builds a cyanopyridinone ring onto the quinoline scaffold. | 4-(2-Chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives researchgate.net |

Nitrile Introduction via Aldehyde Conversions

A common and effective route to obtaining this compound involves the chemical conversion of its corresponding aldehyde precursor, 2-chloroquinoline-3-carbaldehyde. This two-step process is a staple in synthetic organic chemistry for introducing a nitrile functional group.

The synthesis begins with the condensation of 2-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride. rsc.orgnih.gov This reaction forms the corresponding aldoxime intermediate. In the subsequent step, the aldoxime is subjected to dehydration using a reagent such as thionyl chloride in a solvent like dimethylformamide (DMF). rsc.orgnih.gov This dehydration step efficiently converts the oxime group into the desired nitrile (cyano) group, yielding 2-chloroquinoline-3-carbonitrile. rsc.orgnih.gov The reduction of this nitrile group can then be performed using reagents like Lithium Aluminum Hydride (LiAlH₄) to produce the corresponding amine. rsc.orgnih.gov

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Oxime Formation | 2-Chloroquinoline-3-carbaldehyde | Hydroxylamine Hydrochloride | 2-Chloroquinoline-3-carbaldehyde oxime |

| 2. Dehydration | 2-Chloroquinoline-3-carbaldehyde oxime | Thionyl Chloride, DMF | 2-Chloroquinoline-3-carbonitrile rsc.orgnih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques that offer improved yields, shorter reaction times, and more environmentally benign conditions compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 2-chloroquinoline-3-carbaldehydes, the direct precursors to the title nitrile, has been successfully achieved in minutes by reacting acetanilides with the Vilsmeier-Haack reagent under microwave irradiation. researchgate.net This method provides a significant rate enhancement and reduction in reaction time compared to conventional heating methods. researchgate.net

Beyond the precursor, microwave irradiation is widely used for synthesizing various quinoline derivatives. nih.govasianpubs.org For example, the Gould-Jacobs reaction, used to form the quinoline core, can be significantly expedited using microwaves. asianpubs.orgresearchgate.net This technology facilitates rapid heating to temperatures above the solvent's boiling point, often leading to cleaner reactions and better yields in a fraction of the time required by classical procedures. nih.govresearchgate.net

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In quinoline synthesis, this often involves using safer solvents, reusable catalysts, and energy-efficient methods like microwave or ultrasound irradiation. researchgate.net

A notable green approach involves the synthesis of 4-hydroxy-2-quinolone analogues, which share a core structure with the target compound. This method employs the non-toxic and inexpensive catalyst bismuth chloride (BiCl₃) under microwave irradiation in ethanol. nih.gov This process avoids corrosive reagents and hazardous solvents, aligning with the demands of green chemistry. nih.gov Other green strategies in quinoline synthesis include using water as a solvent or employing solvent-free reaction conditions, which further minimize the environmental impact of the chemical process. researchgate.net

Cascade and Tandem Reactions for Complex Quinoline Architectures

Cascade reactions, also known as tandem or domino reactions, are processes where a single event triggers a series of subsequent intramolecular reactions to form complex products from simple starting materials. rsc.org These reactions are highly efficient as they reduce the number of separate purification steps and minimize solvent and reagent waste. rsc.org

The compound 2-chloroquinoline-3-carbonitrile itself serves as a valuable substrate for subsequent cascade reactions. A copper-catalyzed cascade reaction between 2-chloroquinoline-3-carbonitriles and benzyl (B1604629) amines has been developed to synthesize complex pyrimido[4,5-b]quinoline-4-ones. rsc.org This reaction proceeds through a sequence of steps including an Ullmann-coupling, conversion of the nitrile to an amide, nucleophilic addition, and finally air oxidation, all within a single pot. rsc.org This demonstrates how the target compound can be a key building block for constructing more elaborate and potentially bioactive heterocyclic systems. rsc.org

Applications of 2 Chloro 4 Hydroxyquinoline 3 Carbonitrile As a Synthetic Building Block in Materials Science and Industrial Chemistry

Precursor for Advanced Organic Materials

The chemical reactivity of 2-Chloro-4-hydroxyquinoline-3-carbonitrile allows for its C-H functionalization and modification at several positions on its ring system, making it an intriguing building block for designing complex molecules and materials. frontiersin.orgmdpi.com The chloro, hydroxy, and nitrile functionalities serve as handles for a variety of chemical transformations, enabling its incorporation into larger, more complex architectures for materials science.

The structure of this compound is well-suited for the synthesis of azo dyes. Azo dyes, characterized by the R−N=N−R′ functional group, are a major class of commercial colorants. A common and robust method for their synthesis is the diazo-coupling reaction. nih.govnih.gov This reaction typically involves two components: a diazonium salt, which acts as the electrophile, and an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.net

The 4-hydroxyquinoline (B1666331) core of the target compound can act as an effective coupling component. The hydroxyl group at the C4 position strongly activates the quinoline (B57606) ring system towards electrophilic substitution, directing the coupling reaction to the C3 position. However, since the C3 position is already substituted with a carbonitrile group, the coupling would likely occur at an alternative activated position. In similar systems, such as 4-hydroxycoumarin, coupling readily occurs to produce brightly colored azo dyes. nih.gov

The general synthetic pathway would involve:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt solution is then added to a basic solution of this compound. The electrophilic diazonium salt attacks the activated quinoline ring to form the azo linkage, yielding a highly conjugated and colored molecule. researchgate.net

The final color of the dye, ranging from yellow to orange and red, can be fine-tuned by selecting different aromatic amines for the diazotization step, thereby altering the electronic properties of the entire π-conjugated system. frontiersin.orgresearchgate.net

Quinoline derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov The most famous example is Tris-(8-hydroxyquinolinato) aluminum (Alq3), which is widely used as a stable and efficient green-light-emitting and electron-transporting material. researchgate.netuconn.edu The utility of quinolines in OLEDs stems from their inherent photoluminescent properties, good thermal stability, and ability to form stable complexes with metal ions. nih.govnih.gov

While this compound has not been specifically reported as a primary OLED material, its structural features suggest its potential as a building block for creating novel luminescent materials. The photophysical properties of quinoline derivatives can be systematically tuned by introducing various substituents. nih.gov

Electron-Withdrawing and Donating Groups: The target molecule contains an electron-withdrawing chloro group and a carbonitrile group, alongside an electron-donating hydroxyl group. This push-pull electronic structure can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in determining its fluorescence properties and emission wavelength. Studies on other substituted quinolines have shown that electron-donating groups can enhance luminescence intensity, while electron-withdrawing groups can modify it. nih.gov

Ligand for Luminescent Complexes: The 4-hydroxyquinoline moiety can act as a bidentate ligand, coordinating with metal ions like Eu(III), Zn(II), or Ir(III) to form luminescent complexes. nih.govnih.gov Such complexes are often used as phosphorescent emitters in OLEDs, which can achieve higher internal quantum efficiencies compared to fluorescent emitters. The specific electronic effects of the chloro and nitrile substituents could modulate the energy levels of the resulting complex, potentially leading to materials with desirable emission colors, such as blue, which remains a key challenge in OLED technology. researchgate.netuconn.edu

Therefore, this compound serves as a promising scaffold for the rational design of new organic semiconductors and emitters for next-generation displays and lighting. nih.gov

The development of functional polymers with specific thermal, optical, or electronic properties is a major focus of materials science. Monomers with multiple reactive sites, known as building blocks, are essential for constructing these complex macromolecules. This compound possesses two distinct reactive functional groups—the 4-hydroxyl group and the 2-chloro group—making it a candidate for step-growth polymerization.

The reactivity of these groups allows for several polymerization strategies:

Polyether Synthesis: The hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. This nucleophile can displace the chloro group on another monomer unit in a nucleophilic aromatic substitution (SNAr) reaction. This self-polycondensation would lead to the formation of a polyether, with the quinoline-3-carbonitrile moiety integrated into the polymer backbone.

Polyester (B1180765) Synthesis: The hydroxyl group can react with a dicarboxylic acid or diacyl chloride in a polycondensation reaction. If a comonomer containing two such acidic functionalities is used, a polyester incorporating the quinoline derivative can be synthesized.

Post-Polymerization Functionalization: Alternatively, a polymer could be created using one of the functional groups, leaving the other available for subsequent modification. For example, a polymer could be synthesized via the hydroxyl group, leaving the reactive 2-chloro position on each repeating unit. This chloro group could then be substituted with various nucleophiles to tune the final properties of the polymer, a strategy that offers a versatile platform for creating a library of related functional materials. rsc.org

Incorporating the rigid and aromatic quinoline structure into a polymer backbone would be expected to enhance thermal stability and potentially introduce useful photoluminescent or electronic properties to the resulting material.

Corrosion Inhibitor Studies in Metal Protection (Focus on Chemical Interaction Mechanisms)

Quinoline derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. najah.eduresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The this compound structure combines several features known to enhance corrosion inhibition.

The primary mechanism of corrosion inhibition by quinoline derivatives is the formation of an adsorbed film on the metal surface. nih.gov This process blocks the active sites where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. nih.gov The adsorption of molecules like arylquinoline-3-carbonitriles on a steel surface is a complex process involving multiple types of interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface (which is protonated in acid) and the charged inhibitor molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. It occurs through the donation of electrons from heteroatoms (like nitrogen and oxygen) and π-electrons from the aromatic quinoline ring into the vacant d-orbitals of iron atoms on the steel surface. najah.edu

Retro-donation: A synergistic effect can occur where electrons are back-donated from the d-orbitals of iron to the antibonding molecular orbitals of the inhibitor, further strengthening the bond. nih.gov

The presence of multiple functional groups on the quinoline-3-carbonitrile scaffold significantly aids adsorption. researchgate.net The nitrogen atom in the quinoline ring, the oxygen atom of the hydroxyl group, and the π-electrons of the nitrile group and aromatic system all act as active centers for adsorption. najah.edu Studies on similar compounds show that this adsorption process often conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. najah.eduresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the interaction between an inhibitor molecule and a metal surface, helping to predict and explain its inhibition efficiency. researchgate.netrsdjournal.org DFT calculations are used to determine several quantum chemical parameters that correlate with a molecule's ability to act as a corrosion inhibitor. uobaghdad.edu.iqelectrochemsci.org

Key parameters for quinoline-based inhibitors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency. nih.gov Electron-donating groups like -OH generally increase the E_HOMO value. nih.gov

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter indicates the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal's d-orbitals (retro-donation), which also strengthens the inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller ΔE value generally implies higher reactivity and thus a greater inhibition efficiency, as less energy is required to transfer electrons between the inhibitor and the metal surface. nih.gov

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface through dipole-dipole interactions, which can contribute to higher inhibition efficiency.

The table below, based on reported DFT data for structurally similar quinoline-carbonitrile derivatives, illustrates how these parameters relate to inhibition performance. researchgate.netnih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Efficiency |

| Quinoline-3-carbonitrile Derivative 1 | -6.35 | -2.11 | 4.24 | Good |

| Quinoline-3-carbonitrile Derivative 2 | -6.21 | -2.81 | 3.40 | Very Good |

| Quinoline-3-carbonitrile Derivative 3 | -5.98 | -1.95 | 4.03 | Good |

This table presents representative data for analogous compounds to illustrate the concept.

These theoretical calculations confirm that the electronic structure of quinoline-carbonitrile derivatives is inherently suited for strong interaction with metal surfaces, providing a robust theoretical foundation for their application as effective corrosion inhibitors in industrial settings. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Chloro 4 Hydroxyquinoline 3 Carbonitrile

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Analyses such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping illuminate these characteristics for 2-Chloro-4-hydroxyquinoline-3-carbonitrile.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and electronic energies. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide a reliable representation of the molecular structure.

These calculations determine the most stable arrangement of atoms by finding the minimum energy conformation. The resulting geometric parameters, including the lengths of bonds (e.g., C-C, C-N, C-Cl, C=O, O-H) and the angles between them, are crucial for understanding the molecule's three-dimensional shape and stability. In studies of similar quinoline derivatives, DFT has been successfully used to analyze the stable structures with minimum energy. researchgate.net

Table 1: Representative Geometric Parameters of a Quinoline Core (Illustrative) (Note: Data below is illustrative of typical quinoline structures calculated via DFT, as specific experimental or calculated data for this compound is not available in the cited literature.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (aromatic) | 1.37 - 1.45 | |

| C-N (aromatic) | 1.32 - 1.39 | |

| C-Cl | ~1.75 | |

| C-CN | ~1.44 | |

| C≡N | ~1.15 | |

| C-O | ~1.35 | |

| O-H | ~0.96 | |

| C-N-C | ~117 | |

| C-C-C (benzene ring) | ~120 | |

| C-C-C (pyridine ring) | ~118-122 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These indices provide a quantitative measure of a molecule's reactivity. For instance, a high electrophilicity index signifies a strong electrophile. Computational studies on related quinoline derivatives utilize these parameters to predict their chemical behavior.

Table 2: Illustrative FMO Energies and Reactivity Descriptors for a Quinoline Derivative (Note: The following values are based on calculations for related quinoline structures and serve as representative examples.)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Chemical Hardness (η) | 2.25 |

| Electronegativity (χ) | 4.25 |

| Electrophilicity Index (ω) | 4.01 |

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reaction sites. Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show:

Negative regions (red/yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the quinoline ring, the nitrogen atom of the nitrile group, and the chlorine atom. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles.

Positive regions (blue): Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor and susceptible to attack by nucleophiles.

This analysis helps to predict how the molecule will interact with other molecules, including biological receptors or reactants.

Conformational Analysis and Tautomeric Studies

Molecules can exist in different spatial arrangements (conformers) or structural forms (tautomers). Understanding the energetic relationships between these forms is essential for predicting the molecule's predominant structure under various conditions.

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the primary source of conformational isomerism would be the rotation of the hydroxyl (-OH) group. A potential energy surface scan can be performed by systematically changing the dihedral angle of the C-C-O-H bond to identify the most stable conformers. Computational studies on similar quinoline esters have identified different stable conformers based on the orientation of substituent groups, with energy differences often being small (e.g., < 5 kJ/mol). researchgate.net For the title compound, calculations would likely reveal two main planar conformers corresponding to different orientations of the hydroxyl proton, with their relative stabilities determined by factors such as intramolecular hydrogen bonding.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible structural forms that differ in the position of a proton and a double bond. This compound can theoretically exist in a tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the 2-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (keto or 4-quinolone) form.

Quantum chemical calculations, particularly DFT, are highly effective in determining the relative stabilities of tautomers. Studies on analogous quinolone-3-esters have consistently shown a strong preference for the hydroxyquinoline (enol) form over the quinolone (keto) form. acs.orgnih.gov This preference is attributed to the greater aromatic stabilization of the bicyclic ring system in the enol tautomer. In the keto form, the aromaticity of the nitrogen-containing ring is disrupted. acs.orgnih.gov

Theoretical calculations for similar systems have quantified this stability. For example, the energy difference (ΔE) between the lowest energy hydroxyquinoline and quinolone forms for related molecules was calculated to be significant, ranging from 27 to 38 kJ/mol in favor of the hydroxy form. acs.orgnih.gov This large energy difference indicates that under normal conditions, this compound would exist almost exclusively in its 4-hydroxyquinoline form.

Table 3: Calculated Relative Energies for Tautomers of a Model 4-Hydroxyquinoline/4-Quinolone System

| Tautomer | Description | Relative Energy (kJ/mol) | Predominance |

| Form A | 4-Hydroxyquinoline (enol) | 0.00 | Heavily Favored |

| Form B | 4-Quinolone (keto) | +38 | Negligible |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out reaction pathways, characterizing transient species, and understanding the energetic factors that govern chemical transformations.

Transition State Characterization and Reaction Pathway Analysis

The study of reaction mechanisms at a molecular level involves the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and, most crucially, transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

While specific computational studies detailing the transition state analysis for reactions involving this compound are not extensively available in the public domain, the principles can be illustrated by examining computational work on related quinoline and pyridine systems. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for chloro-substituted heterocycles, computational modeling can elucidate the structure of the Meisenheimer complex, a key intermediate. DFT calculations can map the entire reaction pathway, from the approach of the nucleophile to the departure of the chloride leaving group, identifying the transition states for both the formation and collapse of this intermediate. nih.gov

Computational modeling of diastereomeric transition states using DFT has been successfully employed to understand the stereoselectivity in reactions such as the Petasis borono–Mannich reaction involving quinoline-2-carbaldehydes. acs.org These studies identify key non-covalent interactions, such as CH···O and CH−π interactions, that selectively stabilize one transition state over another, thereby determining the stereochemical outcome of the reaction. acs.org Similar approaches could be applied to understand the reactivity and selectivity of this compound in various chemical transformations.

Activation Energy Barriers and Kinetic Studies (Theoretical)

A critical aspect of computational reaction mechanism studies is the calculation of activation energy barriers (ΔG‡). This thermodynamic parameter determines the rate of a chemical reaction and can be calculated as the difference in free energy between the reactants and the transition state.

Theoretical kinetic studies on the nucleophilic aromatic substitution reactions of substituted 2-chloropyridines have demonstrated a strong correlation between the activation energy and the electronic properties of the substituents. nih.gov Molecular orbital calculations, specifically focusing on the change in Gibbs free energy between the initial and transition states, have been used to verify the influence of intermediates on the reaction rate. nih.gov For a series of 2-substituted N-methylpyridinium ions reacting with piperidine, kinetic parameters including activation enthalpies (ΔH‡) and entropies (ΔS‡) have been determined, revealing that the reactions proceed through a rate-determining deprotonation of an addition intermediate. nih.gov

Furthermore, excellent linear correlations have been established between the reactivity of substituted 2-chloropyridines in SNAr reactions and the energy of their relevant Lowest Unoccupied Molecular Orbital (LUMO) or LUMO+1. wuxibiology.com These correlations can be used to predict the reactivity of other chloro-substituted pyridinium analogs, and similar methodologies could be extended to predict the activation energy barriers for reactions of this compound. wuxibiology.com

Prediction of Spectroscopic Parameters (Theoretical Only)

Computational quantum chemistry methods are not only pivotal for understanding reactivity but also for predicting various spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of novel compounds.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts.

| Method | Typical Application | Basis Set Example |

| GIAO-DFT | ¹H and ¹³C Chemical Shift Prediction | 6-311++G(d,p) |

| CNDO/2 | Semi-empirical ¹³C Shift Correlation | N/A |

| Machine Learning (GNN) | High-accuracy ¹H Shift Prediction | N/A |

Vibrational Frequency Analysis (IR)

Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes. These calculated spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

For example, DFT studies on isoquinoline and 8-hydroxyquinoline using the B3LYP functional and the 6-31G* basis set have successfully reproduced their experimental FT-IR and FT-Raman spectra. nih.gov A detailed vibrational analysis of 2-chloroquinoline-3-carboxaldehyde was carried out using B3LYP with the 6-311++G(d,p) basis set, and the calculated vibrational frequencies were found to be in good agreement with the experimental data after scaling. nih.gov Such computational approaches would be directly applicable to predicting the IR spectrum of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| C≡N Stretch | 2200-2260 |

| C=C Aromatic Stretch | 1400-1600 |

| C-Cl Stretch | 600-800 |

UV-Vis Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.

TD-DFT calculations have been successfully used to predict the absorption spectra of various quinoline derivatives. rsc.orgresearchgate.net For a series of tunable quinoline derivatives, TD-DFT at the B3LYP/6-31G'(d,p) level was used to predict their absorption spectra, revealing distinct n–π* transitions. nih.gov In a study of 8-hydroxyquinoline, DFT and TD-DFT methods were employed to calculate HOMO-LUMO energies and predict the UV-Vis spectra in different solvents. researchgate.net These computational strategies could be readily applied to this compound to predict its UV-Vis absorption maxima and understand its electronic transitions.

| Computational Method | Predicted Property | Typical Basis Set |

| TD-DFT | UV-Vis Absorption Maxima (λmax) | B3LYP/6-31G'(d,p) |

| DFT | HOMO-LUMO Energy Gap | B3LYP/6-311G(d,p) |

Molecular Dynamics (MD) Simulations for Interfacial Interactions (Non-Biological)

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the interfacial interactions between inhibitor molecules and material surfaces at an atomic level. In the context of non-biological applications, MD simulations have been instrumental in elucidating the adsorption behavior of quinoline derivatives on metal surfaces, providing insights into corrosion inhibition mechanisms. These simulations model the dynamic evolution of the system, allowing for the calculation of key energetic and structural parameters that govern the stability and nature of the inhibitor-surface interface.

Research into quinoline derivatives, which share the core structure of this compound, has demonstrated their efficacy as corrosion inhibitors, particularly for carbon steel in aggressive aqueous environments. scispace.com MD simulations are frequently employed alongside Density Functional Theory (DFT) to provide a comprehensive understanding of these interactions. scispace.comjmaterenvironsci.com The simulations are typically performed using software like Materials Studio, employing force fields such as COMPASS to describe the interatomic potentials. scispace.comjmaterenvironsci.com

The primary focus of these simulations is to model the adsorption of the quinoline molecule onto a metal surface, often represented by a specific crystal plane like Fe(110) for steel. jmaterenvironsci.comacs.org A simulation box is constructed containing the metal slab, the inhibitor molecule, and often an aqueous phase to mimic real-world conditions, with periodic boundary conditions applied to simulate a bulk system. jmaterenvironsci.com The simulations reveal that quinoline derivatives tend to adsorb onto the metal surface in a flat or nearly parallel orientation, maximizing the contact area and thus the protective effect. researchgate.netresearchgate.net This adsorption process is a critical step in forming a protective film that shields the metal from corrosive agents. researchgate.net

The strength of the interaction between the inhibitor and the surface is quantified by the interaction energy and adsorption energy. A more negative interaction energy signifies a more stable and stronger adsorption. scispace.com For instance, studies on various quinoline derivatives have shown a direct correlation between higher negative interaction energies and increased inhibition efficiency. scispace.com These energies are composed of both electrostatic and van der Waals components, reflecting the complex interplay of forces at the interface.

The insights gained from MD simulations are crucial for understanding the structure-property relationships of these inhibitor molecules. For example, the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the quinoline ring system facilitates strong adsorption onto metal surfaces through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net The simulations can visualize and quantify the redistribution of electron density at the interface, confirming the charge transfer processes that contribute to the formation of a stable protective layer. acs.org

Detailed Research Findings

Computational studies on quinoline derivatives have provided detailed insights into their adsorption mechanisms on iron and steel surfaces. DFT calculations often complement MD simulations to refine the understanding of the electronic interactions.

One key finding is that the adsorption mechanism involves a combination of covalent bonding and non-covalent interactions. acs.org For example, analysis of arylquinoline-3-carbonitriles on an Fe(110) surface revealed the formation of Fe-C and Fe-O bonds, indicating a degree of chemical adsorption. acs.org The interaction energies calculated for these systems are significant, indicating strong surface adherence. acs.org

MD simulations further elucidate the dynamic process of adsorption. The trajectory of the simulation shows the inhibitor molecule approaching the metal surface and eventually settling into a low-energy, stable adsorbed state. The total energy of the simulated system, comprising the metal slab, the inhibitor, and the solvent, decreases as the inhibitor adsorbs, indicating a spontaneous process.

The following tables present representative data from computational studies on quinoline derivatives, illustrating the typical parameters evaluated in such research.

Table 1: Interaction and Adsorption Energies of Quinoline Derivatives on Metal Surfaces

This table showcases the calculated interaction and binding energies from MD simulations, which are key indicators of the stability of the adsorbed inhibitor layer. A more negative value indicates a stronger and more spontaneous adsorption process.

| Quinoline Derivative | Surface | Interaction Energy (kcal/mol) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinoline Derivative 1 | Fe(110) | -145.3 | 135.8 | scispace.com |

| Quinoline Derivative 2 | Fe(110) | -152.1 | 142.6 | scispace.com |

| Quinoline Derivative 3 (OIM) | Fe(110) | -1583.7 (Adsorption Energy) | N/A | researchgate.net |

| Arylquinoline-3-carbonitrile 1 (AAC1) | Fe(110) | -8.73 (eV) | N/A | acs.org |

| Arylquinoline-3-carbonitrile 2 (AAC2) | Fe(110) | -9.51 (eV) | N/A | acs.org |

Table 2: Key Parameters from DFT Calculations for Adsorbed Quinoline Derivatives

DFT calculations provide electronic-level details of the interaction. This table includes bond lengths for newly formed bonds between the inhibitor and the surface, as well as the charge transfer, which helps to distinguish between physisorption and chemisorption.

| Derivative | Surface | Interaction Type | Bond Lengths (Å) | Net Charge Transfer (e) | Reference |

|---|---|---|---|---|---|

| Arylquinoline-3-carbonitrile 1 (AAC1) | Fe(110) | Chemisorption | Fe-C: 2.239-2.287, Fe-O: 1.955 | -0.45 | acs.org |

| Quinoline Derivative (HBQ8) | Fe(110) | Physiochemisorption | N/A | Positive (Electron Donor) | jmaterenvironsci.com |

| Quinoline Derivative (ADNQ2O) | Carbon Steel | Physisorption | N/A | N/A | rdd.edu.iqresearcher.life |

These studies collectively indicate that quinoline derivatives are effective at forming stable, protective layers on metal surfaces. The combination of MD simulations and DFT calculations provides a robust framework for understanding the interfacial interactions that underpin their performance in non-biological applications like corrosion inhibition. researchgate.net The simulations consistently show a strong, spontaneous adsorption process driven by both electrostatic and covalent interactions. scispace.comacs.org

Future Directions and Emerging Research Avenues for 2 Chloro 4 Hydroxyquinoline 3 Carbonitrile

Paving the Way for Greener Production: Sustainable and Economical Synthetic Pathways

The future of 2-Chloro-4-hydroxyquinoline-3-carbonitrile synthesis lies in the adoption of green and sustainable chemistry principles. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation and high costs. ijpsjournal.com Researchers are now actively exploring more environmentally friendly and economically viable alternatives.

Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasound is gaining traction. These methods can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov The use of greener solvents, such as water or bio-based solvents, is also a critical aspect of developing sustainable synthetic protocols for this compound. ijpsjournal.com

| Synthetic Approach | Key Advantages | Representative Catalyst/Condition |

| One-Pot Multicomponent Reactions | Reduced reaction steps, lower solvent consumption, improved atom economy. | Ferrous sulfate in DMF, Mesolite |

| Nanocatalysis | High efficiency, catalyst recyclability, mild reaction conditions. | Fe3O4@SiO2–SO3H nanoparticles, ZnO/carbon nanotubes |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Bismuth(III) chloride, Sodium sulphate/sodium bicarbonate |

| Solvent-Free Reactions | Elimination of hazardous solvents, reduced waste, simplified work-up. | Grinding techniques |

Unlocking New Possibilities: Exploration of Novel Reactivity Profiles for Enhanced Synthetic Utility

The inherent reactivity of the this compound scaffold, with its distinct chloro, hydroxy, and carbonitrile functional groups, presents a rich landscape for chemical transformations. Future research will delve deeper into exploring novel reactions to generate a diverse library of derivatives with unique properties.

The chlorine atom at the 2-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This can be exploited to synthesize derivatives with tailored electronic and photophysical properties. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov

The carbonitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. nih.gov The hydroxy group at the 4-position can be O-alkylated or O-arylated to further modify the molecule's properties. The interplay between these functional groups can also lead to interesting intramolecular cyclization reactions, yielding novel fused heterocyclic systems.

| Functional Group | Potential Reactions |

| 2-Chloro | Nucleophilic aromatic substitution, Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) |

| 3-Carbonitrile | Hydrolysis (to carboxylic acid or amide), Reduction (to amine), Cycloaddition reactions |

| 4-Hydroxy | O-alkylation, O-arylation, Esterification |

Beyond Biology: Integration into Advanced Functional Materials Design

While quinoline (B57606) derivatives have been extensively studied for their biological activities, the future for this compound extends into the realm of non-biological advanced functional materials. Its rigid, planar structure and the presence of electron-withdrawing and electron-donating groups make it an attractive building block for materials with interesting optical and electronic properties.

One promising area of application is in organic light-emitting diodes (OLEDs). Quinoline derivatives, particularly 8-hydroxyquinoline complexes, are well-known for their use as electron transport and emissive materials in OLEDs. researchgate.netmdpi.com The specific substitution pattern of this compound could be tuned to achieve desired emission colors and improve device efficiency and stability.

Furthermore, the ability of the quinoline nitrogen and the hydroxy group to coordinate with metal ions suggests potential applications in chemical sensors. By functionalizing the quinoline core, it may be possible to develop selective and sensitive fluorescent or colorimetric sensors for the detection of specific metal ions or other analytes. The incorporation of this quinoline moiety into polymer backbones could also lead to the development of novel functional polymers with enhanced thermal stability, and unique photophysical or conductive properties. acs.org

Accelerating Discovery: Synergistic Application of High-Throughput Screening and Computational Methods in Materials Discovery

The traditional process of materials discovery can be time-consuming and resource-intensive. The synergistic application of high-throughput screening (HTS) and computational methods is set to revolutionize this process for quinoline-based materials, including derivatives of this compound.

High-throughput screening allows for the rapid synthesis and testing of large libraries of compounds to identify those with desired properties. plos.org This can be particularly useful for optimizing the performance of materials for applications such as OLEDs or sensors. For instance, combinatorial synthesis techniques can be used to generate a wide range of derivatives of the core quinoline structure, which can then be rapidly screened for their photoluminescent properties.

In parallel, computational chemistry and materials informatics offer powerful tools for in silico design and screening of new materials. mdpi.comnih.govbiointerfaceresearch.com Density Functional Theory (DFT) calculations can be used to predict the electronic structure, optical properties, and reactivity of novel this compound derivatives before they are synthesized in the lab. researchgate.net This computational pre-screening can help to prioritize the most promising candidates for experimental investigation, thereby saving significant time and resources. tue.nlnih.govnih.gov Virtual screening of large compound libraries against specific material properties can accelerate the identification of lead structures for the development of next-generation functional materials. arxiv.orgnih.gov

| Method | Application in Materials Discovery |

| High-Throughput Screening (HTS) | Rapidly synthesize and evaluate large libraries of derivatives for desired properties (e.g., fluorescence, conductivity). |

| Computational Chemistry (e.g., DFT) | Predict electronic structure, optical properties, and reactivity of new compounds in silico. |

| Materials Informatics & Virtual Screening | Analyze large datasets to identify structure-property relationships and screen virtual compound libraries for promising material candidates. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-4-hydroxyquinoline-3-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anilines with α,β-unsaturated carbonyl precursors. A modified procedure using phosphorus pentachloride (PCl₅) as a chlorinating agent under inert conditions (e.g., N₂ atmosphere) has shown improved yields (75–85%) . Optimization involves adjusting stoichiometric ratios (e.g., 1.2 eq PCl₅), solvent polarity (dichloromethane vs. DMF), and reaction time (6–12 hours). Monitor progress via TLC (Rf = 0.4 in ethyl acetate/hexane, 1:3) and purify via recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles (e.g., C15–C20–C19 = 120.03°) and confirm planarity of the quinoline core. Single-crystal studies at 100 K with R factor < 0.051 ensure high precision .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 229 [M+H]⁺) and fragmentation patterns using ESI-MS .

- NMR : Assign aromatic protons (δ 7.2–8.5 ppm in DMSO-d₆) and carbonyl carbons (δ 160–170 ppm in ¹³C NMR).

Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C).

- pH stability : Incubate in buffered solutions (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in the quinoline core during synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. Chlorination favors the 2-position due to resonance stabilization from the adjacent carbonyl group. Compare experimental bond lengths (C–Cl = 1.73 Å) with computational predictions to validate mechanistic pathways .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify electrophilic sites (e.g., LUMO localization at C3-carbonitrile). Pair with molecular docking studies to predict interactions with biological targets (e.g., kinase inhibitors) . Use Gaussian or ORCA software for simulations.

Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines (e.g., bond angle discrepancies)?

- Methodological Answer : Cross-validate X-ray data with neutron diffraction or high-resolution synchrotron studies. For example, if C15–C16–Cl1 angles vary between 116.8° (experimental) and 118.2° (DFT), re-examine crystal packing effects or thermal motion using anisotropic displacement parameters .

Q. How do steric and electronic effects influence the tautomeric equilibrium between 4-hydroxy and 4-oxo forms of the compound?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe proton exchange between tautomers. IR spectroscopy (ν(OH) = 3200–3400 cm⁻¹) and XPS (O1s binding energy shifts) quantify tautomer populations. Correlate with Hammett substituent constants for electronic effects .

Data-Driven Research Challenges

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Identify impurities (e.g., dechlorinated byproducts) with MRM transitions (e.g., m/z 229 → 194).

- ICP-OES : Quantify residual metal catalysts (e.g., Pd < 10 ppm) from synthetic steps.

- PXRD : Detect polymorphic impurities by comparing experimental patterns with reference data .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.